molecular formula C29H31NO8 B1670280 Deacetylravidomycin CAS No. 88580-27-2

Deacetylravidomycin

Cat. No. B1670280
CAS RN: 88580-27-2
M. Wt: 521.6 g/mol
InChI Key: ZHXCTIMNNKVMJM-JSPLCZCHSA-N
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Description

Deacetylravidomycin is a natural product found in Streptomyces . It has a molecular formula of C29H31NO8 . It is also known by other names such as Desacetylravidomycin and AY-26,623 . It has been found to have light-dependent antibiotic and anticancer activities .


Synthesis Analysis

The total synthesis of Deacetylravidomycin has been accomplished . The key steps include aryl C-glycosidation of the azido-bearing fucosyl acetate 2 using catalytic Sc (OTf)3, the [2+2] cycloaddition reaction of alkoxybenzyne bearing an azido sugar to ketene silyl acetal, and the ring expansion reaction of alkoxybenzocyclobutenone .


Molecular Structure Analysis

The molecular structure of Deacetylravidomycin includes a benzo[d]naphtho[1,2-b]pyran-6-one core . The structure also includes a dimethylamino group and multiple hydroxy and methoxy groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Deacetylravidomycin include aryl C-glycosidation, [2+2] cycloaddition, and ring expansion . These reactions are key to forming the complex structure of Deacetylravidomycin .


Physical And Chemical Properties Analysis

Deacetylravidomycin has a molecular weight of 521.6 g/mol . It has a complex structure with multiple functional groups, including a dimethylamino group and multiple hydroxy and methoxy groups .

Scientific Research Applications

Application 1: Inhibition of IL-4 Signal Transduction

  • Summary of the Application : Deacetylravidomycin M, a novel compound related to Deacetylravidomycin, has been found to inhibit interleukin (IL)-4 signal transduction . IL-4 is a cytokine that plays a crucial role in regulating immune responses, and its signal transduction is involved in various immune-related diseases. Therefore, inhibitors of IL-4 signal transduction, like Deacetylravidomycin M, could have potential therapeutic applications.
  • Methods of Application or Experimental Procedures : Deacetylravidomycin M was isolated from the culture broth of Streptomyces sp. WK-6326, a soil isolate . The isolation process involved solvent extraction, silica gel column chromatography, and HPLC . The compound was then tested for its ability to inhibit IL-4-induced CD23 expression in U937 cells .
  • Results or Outcomes : Deacetylravidomycin M was found to inhibit IL-4-induced CD23 expression in U937 cells without any cytotoxic effect . This suggests that it could potentially be used to modulate immune responses in diseases where IL-4 signaling is implicated.

Application 2: Topoisomerase II Inhibition

  • Summary of the Application : O-Deacetylravidomycin is a more active and stable analogue of the ravidomycin complex produced by Streptomyces ravidus . This metabolite shows potent, light-dependent antitumor activity . It is thought to act as a topoisomerase II inhibitor , which could make it a potential candidate for cancer treatment.

Application 3: Antibiotic

  • Summary of the Application : Deacetylravidomycin N-oxide is a new antibiotic . Antibiotics are used to treat bacterial infections, so this compound could potentially be used in the treatment of various diseases caused by bacteria.

Future Directions

The future directions for research on Deacetylravidomycin could include further investigation into its mechanism of action, particularly its light-dependent antibiotic and anticancer activities . Additionally, research could focus on optimizing its synthesis and exploring its potential therapeutic applications.

properties

IUPAC Name

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXCTIMNNKVMJM-JSPLCZCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008241
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylravidomycin

CAS RN

88580-27-2
Record name Desacetylravidomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T NARITA, M MATSUMOTO, K MOGI… - The Journal of …, 1989 - jstage.jst.go.jp
… , deacetylravidomycin TV-oxide,together with ravidomycinand deacetylravidomycin in a … spectrometric data, and further confirmed by chemical synthesis from deacetylravidomycin. …
Number of citations: 27 www.jstage.jst.go.jp
M Arai, H Tomoda, A Matsumoto, Y Takahashi… - The Journal of …, 2001 - jstage.jst.go.jp
Thevegetative mycelia grewabundantly onyeast extractmalt extract agar, inorganic salts-starch agar and other agar media, and did not showfragmentation into coccoid forms or bacillary …
Number of citations: 14 www.jstage.jst.go.jp
A Ben, DS Hsu, T Matsumoto, K Suzuki - Tetrahedron, 2011 - Elsevier
Total synthesis of the unnatural enantiomer of deacetylravidomycin M was accomplished. The key steps include, (1) aryl C-glycosidation of the azido-bearing fucosyl acetate 2 by using …
Number of citations: 23 www.sciencedirect.com
M Arai, H Tomoda, N Tabata, N ISHIOURO… - The Journal of …, 2001 - jstage.jst.go.jp
… In this paper, wereport the structure elucidation of deacetylravidomycin M. … As elucidated in this paper deacetylravidomycin M is the analog of deacetylravidomycin …
Number of citations: 10 www.jstage.jst.go.jp
KJ Park, S Maier, C Zhang, SAH Dixon… - Journal of Natural …, 2023 - ACS Publications
… Therefore, we believe that deacetylravidomycin actually exhibits a negative specific rotation. Interestingly, this conclusion means that the presence of an acetyl group on the 4′ position …
Number of citations: 3 pubs.acs.org
Y Li, X Huang, K Ishida, A Maier, G Kelter… - Organic & …, 2008 - pubs.rsc.org
… as compared to other sugars, 12,13 with even stronger potency in deacetylravidomycin (4). Deacetylravidomycin N-oxide shows significantly less acute toxicity in mice than its parent …
Number of citations: 38 pubs.rsc.org
A Rapisarda, B Uranchimeg, D Scudiero, A Ngo… - Cancer Research, 2009 - AACR
… Deacetylravidomycin (N885) was isolated as the active component of a fermentation product from actinomycetes identified in the primary screen. N885, previously reported to be a …
Number of citations: 0 aacrjournals.org
F You - 2003 - search.proquest.com
… , whereas the deacetylravidomycin 2 showed no effect. On the contrary, deacetylravidomycin 2 … times more potent cytotoxic effect and antimicrobial activity than deacetylravidomycin M 3. …
Number of citations: 2 search.proquest.com
MK Kharel, H Lian, J Rohr - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
… The results unambiguously established a pathway for the biosynthesis of the sugar moiety of deacetylravidomycin V (2) and deacetylravidomycin M (4). The one-pot enzymatic synthesis …
Number of citations: 21 pubs.rsc.org
MK Kharel, SE Nybo, MD Shepherd, J Rohr - ChemBioChem, 2010 - Wiley Online Library
… However, the presence of significant amounts of deacetylravidomycin (2) in the culture broth of S. ravidus indicates that RavW might also act as an O-acetyltransferase, thereby directly …

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